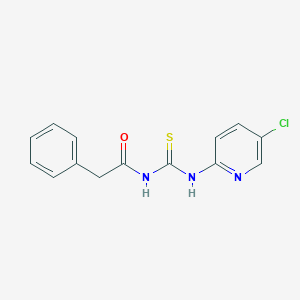

![molecular formula C14H11FO2S B239833 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B239833.png)

4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid, also known as FSBA, is a chemical compound that has been widely used in scientific research for the modification of proteins and peptides. This compound is a sulfhydryl-reactive agent that can selectively target cysteine residues in proteins, leading to the formation of covalent bonds. The ability of FSBA to modify proteins has made it a valuable tool in various fields of research, such as biochemistry, pharmacology, and biotechnology.

Mecanismo De Acción

The mechanism of action of 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid involves the reaction of the compound with cysteine residues in proteins. The thiol group of cysteine reacts with the electrophilic carbon of 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid, leading to the formation of a covalent bond. This reaction is irreversible and can lead to the modification of protein structure and function.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid depend on the specific protein or enzyme that is being modified. In general, the modification of proteins with 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid can lead to changes in protein structure, stability, and activity. This has been used in the study of protein function and regulation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid in lab experiments include its ability to selectively target cysteine residues in proteins, its irreversibility, and its wide applicability in various fields of research. The limitations of using 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid include the potential for non-specific modification of other amino acid residues, the need for careful optimization of reaction conditions, and the potential for toxicity or side effects.

Direcciones Futuras

There are several future directions for the use of 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid in scientific research. These include the development of new methods for protein modification using 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid, the identification of new targets for enzyme inhibition, and the use of 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid in drug discovery. Additionally, the combination of 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid with other chemical compounds or techniques may lead to new insights into protein structure and function.

Métodos De Síntesis

The synthesis of 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid involves the reaction of 4-fluorobenzyl chloride with thiourea, followed by the oxidation of the resulting thioether with hydrogen peroxide. This method has been described in several research articles and is considered to be a reliable and efficient way of synthesizing 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid.

Aplicaciones Científicas De Investigación

4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid has been used in various scientific research applications, such as protein modification, enzyme inhibition, and drug discovery. In protein modification, 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid can selectively target cysteine residues in proteins and form covalent bonds, leading to the creation of new protein structures with altered properties. This has been used in the study of protein folding, protein-protein interactions, and enzyme catalysis.

In enzyme inhibition, 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid can irreversibly bind to the active site of enzymes that contain cysteine residues, leading to the inhibition of enzyme activity. This has been used in the development of new drugs that target specific enzymes, such as proteases and kinases.

Propiedades

Nombre del producto |

4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid |

|---|---|

Fórmula molecular |

C14H11FO2S |

Peso molecular |

262.3 g/mol |

Nombre IUPAC |

4-[(4-fluorophenyl)sulfanylmethyl]benzoic acid |

InChI |

InChI=1S/C14H11FO2S/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8H,9H2,(H,16,17) |

Clave InChI |

CBHBLBLSQVYSFI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CSC2=CC=C(C=C2)F)C(=O)O |

SMILES canónico |

C1=CC(=CC=C1CSC2=CC=C(C=C2)F)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B239752.png)

![2-(3,4-dimethylphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B239756.png)

![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B239757.png)

![N-{4-[(3-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B239758.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B239761.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide](/img/structure/B239762.png)

![N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B239764.png)

![4-fluoro-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B239765.png)

![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B239767.png)

![2-[(diphenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B239778.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B239779.png)